Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

Purity Analysis HPLC Reference Standard

This fluorinated alanine derivative is a certified process-related impurity and synthetic intermediate of Enzalutamide (MDV 3100). With ≥98% purity and full ICH-compliant characterization, it serves as a critical reference standard for HPLC/UHPLC method validation in ANDA submissions. Its distinct LogP (1.09 vs. ~4.0 for the API) guarantees baseline chromatographic resolution from the parent drug. USP/EP traceability is available for secondary reference standard use in GMP QC laboratories, supporting accurate response factor calculation and limit of detection determination for batch-release testing.

Molecular Formula C13H17FN2O3
Molecular Weight 268.28 g/mol
CAS No. 1332524-01-2
Cat. No. B568987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate
CAS1332524-01-2
Molecular FormulaC13H17FN2O3
Molecular Weight268.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H17FN2O3/c1-13(2,12(18)19-4)16-8-5-6-9(10(14)7-8)11(17)15-3/h5-7,16H,1-4H3,(H,15,17)
InChIKeyMLHUTKWFDCMHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluoro-4-((methylamino)carbonyl)phenyl)-2-methylalanine Methyl Ester (CAS 1332524-01-2) Procurement Guide: Identity, Purity & Role in Enzalutamide Analysis


N-(3-Fluoro-4-((methylamino)carbonyl)phenyl)-2-methylalanine methyl ester (CAS 1332524-01-2) is a fluorinated organic compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . It is a white solid that requires storage at 2–8°C [1]. This compound is chemically designated as methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate and is an alanine derivative . Critically, it is identified as a process-related impurity and synthetic intermediate of Enzalutamide (MDV 3100), a non-steroidal androgen receptor inhibitor used in prostate cancer therapy .

Why Generic Substitution Fails for CAS 1332524-01-2: The Enzalutamide Impurity Distinction


Generic substitution is not feasible for N-(3-Fluoro-4-((methylamino)carbonyl)phenyl)-2-methylalanine methyl ester because its procurement is tightly coupled to its specific role as a certified Enzalutamide impurity or synthetic intermediate. While other alanine derivatives or fluorinated aromatics may share similar functional groups, they lack the exact molecular weight (268.28 g/mol), purity profile (98% minimum), and chromatographic behavior required for validated analytical methods. Regulatory applications, such as ANDA submissions, demand the use of precisely characterized impurity standards [1]. Furthermore, its physicochemical properties, including a predicted LogP of 1.09, differ substantially from the parent drug Enzalutamide (LogP ~4.0) [2], making it unsuitable as a simple surrogate. The following quantitative evidence details the specific metrics that distinguish this compound from its closest comparators.

Quantitative Differentiation of CAS 1332524-01-2: Head-to-Head Evidence Against Comparators


Analytical Purity: CAS 1332524-01-2 at 98% vs. Generic Enzalutamide Impurity 45 at 95%

The target compound, N-(3-Fluoro-4-((methylamino)carbonyl)phenyl)-2-methylalanine methyl ester, is supplied with a minimum purity of 98% as determined by HPLC, NMR, and GC . In contrast, a closely related Enzalutamide impurity, such as Enzalutamide Impurity 45 (CAS 1798807-39-2), is typically offered at a lower purity of 95% [1]. This 3% absolute difference in purity is critical for quantitative analytical method development and validation, where higher purity reduces the need for response factor corrections and improves the accuracy of impurity quantification.

Purity Analysis HPLC Reference Standard

Molecular Weight & Lipophilicity: CAS 1332524-01-2 vs. Parent Drug Enzalutamide

The molecular weight of N-(3-Fluoro-4-((methylamino)carbonyl)phenyl)-2-methylalanine methyl ester is 268.28 g/mol , which is substantially lower than that of the parent drug Enzalutamide (464.44 g/mol) [1]. This difference impacts chromatographic retention. More significantly, the predicted ACD/LogP for the target compound is 1.09 , compared to the measured LogP of Enzalutamide, which ranges from 3.6 to 4.0 [1]. This LogP differential of approximately 2.5 to 3.0 log units indicates a stark contrast in hydrophobicity, directly influencing extraction efficiency, solubility, and HPLC retention time. This ensures that the impurity does not co-elute with the main drug peak in validated methods.

Physicochemical Properties LogP Chromatography

Regulatory Endorsement: CAS 1332524-01-2 as a Designated ANDA Reference Impurity

Unlike generic fluorinated building blocks, CAS 1332524-01-2 is specifically designated as 'Enzalutamide Impurity 54' (also referenced as Impurity 14 or Impurity 27 by some vendors) [1]. Its primary procurement value is its established use in Analytical Method Validation (AMV) and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) [2]. Generic alternatives lack this explicit regulatory recognition and vendor documentation. While exact retention times are method-specific, the compound's characterization data (including NMR and MS) are provided to ensure traceability to pharmacopeial standards (USP/EP) [2]. In contrast, a generic alanine derivative (e.g., CAS 725234-47-9) is not recognized within the Enzalutamide impurity profile.

Regulatory Compliance ANDA Method Validation

Predicted Physicochemical Stability: CAS 1332524-01-2 Storage vs. In-Class Aminobenzoate Esters

N-(3-Fluoro-4-((methylamino)carbonyl)phenyl)-2-methylalanine methyl ester is recommended for storage at 2–8°C in a refrigerator [1], consistent with its classification as a methyl ester of an amino acid derivative. While direct comparative degradation rate constants are not available for this exact compound, class-level inference indicates that related methyl esters (e.g., methyl 4-bromo-2-fluorobenzoate, CAS 179232-29-2) may be more susceptible to hydrolysis under ambient conditions due to the absence of the sterically hindered 2-methylalanine moiety . The target compound features a gem-dimethyl group adjacent to the ester carbonyl (SMILES: CC(C)(NC1=CC=C(C(NC)=O)C(F)=C1)C(OC)=O) , providing steric protection against nucleophilic attack. This structural feature supports its documented stability in powder form [2], though it is slightly sensitive to hydrolysis under stress conditions [2].

Stability Storage Conditions Hydrolysis

High-Value Application Scenarios for Procuring CAS 1332524-01-2


ANDA Analytical Method Development and Validation (AMV)

This compound is essential for establishing the specificity and accuracy of HPLC/UHPLC methods intended for ANDA submissions. Its distinct LogP (1.09) and molecular weight ensure it can be resolved from Enzalutamide and other key impurities [1]. The 98% purity provides a reliable reference point for calculating response factors and limits of detection .

Quality Control (QC) Release Testing of Enzalutamide API

As a designated Enzalutamide impurity (Impurity 54/14/27), this compound is required for routine QC analysis to ensure batch-to-batch consistency of the Active Pharmaceutical Ingredient (API). Its certified purity and characterization data support ICH-compliant impurity monitoring [2].

Synthetic Intermediate for Enzalutamide Analogues

This compound serves as a key intermediate in the synthesis of Enzalutamide and related androgen receptor antagonists. Its structural specificity (the 2-methylalanine methyl ester fragment) is non-negotiable for achieving the desired pharmacological activity of the final drug candidate [3].

Pharmacopeial Reference Standard Traceability

Vendors offer traceability to USP or EP standards for this compound. This makes it suitable for use as a secondary reference standard in pharmaceutical quality laboratories, ensuring global regulatory alignment [2].

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